Bis(4-phenoxybenzyl)amine hydrochloride

Coordination chemistry Organometallic ligand design Stereospecific polymerization

Bis(4-phenoxybenzyl)amine hydrochloride (CAS 1820608-98-7) is a secondary amine hydrochloride salt in which two identical 4-phenoxybenzyl groups are attached to a central nitrogen, yielding a molecule with C2 symmetry. With a molecular weight of 417.9 g/mol and the formula C26H24ClNO2, the compound is supplied as a research-grade solid at ≥95% purity.

Molecular Formula C26H24ClNO2
Molecular Weight 417.93
CAS No. 1820608-98-7
Cat. No. B2497081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-phenoxybenzyl)amine hydrochloride
CAS1820608-98-7
Molecular FormulaC26H24ClNO2
Molecular Weight417.93
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CNCC3=CC=C(C=C3)OC4=CC=CC=C4.Cl
InChIInChI=1S/C26H23NO2.ClH/c1-3-7-23(8-4-1)28-25-15-11-21(12-16-25)19-27-20-22-13-17-26(18-14-22)29-24-9-5-2-6-10-24;/h1-18,27H,19-20H2;1H
InChIKeyWKOWAQJOCYJBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(4-phenoxybenzyl)amine Hydrochloride (CAS 1820608-98-7): A Structurally Symmetric Bis-Benzylamine Building Block for Coordination Chemistry and Fragment-Based Design


Bis(4-phenoxybenzyl)amine hydrochloride (CAS 1820608-98-7) is a secondary amine hydrochloride salt in which two identical 4-phenoxybenzyl groups are attached to a central nitrogen, yielding a molecule with C2 symmetry . With a molecular weight of 417.9 g/mol and the formula C26H24ClNO2, the compound is supplied as a research-grade solid at ≥95% purity [1]. Unlike the more common mono-substituted 4‑phenoxybenzylamine analogs, the bis‑substituted architecture introduces distinct steric, electronic, and coordination properties that are leveraged in organometallic ligand design and as a fragment‑linking scaffold in medicinal chemistry [2].

Why 4-Phenoxybenzylamine or N-Alkyl Analogs Cannot Replace Bis(4-phenoxybenzyl)amine Hydrochloride in Demanding Research Applications


Generic substitution with mono‑substituted 4‑phenoxybenzylamine (CAS 107622‑80‑0) or its N‑alkyl derivatives (e.g., N‑methyl, N‑benzyl) fails because these analogs lack the dual phenoxybenzyl architecture that imparts C2 symmetry, higher molecular complexity, and a distinct hydrogen‑bonding/acceptor profile [1][2]. The bis‑substituted framework triples the number of rotatable bonds (8 vs. ~4 for mono‑substituted forms) and nearly doubles the molecular weight (417.9 vs. 199.3–235.7 g/mol for mono‑substituted free base or HCl forms) [1][2]. These differences directly affect solubility, crystallinity, metal‑binding geometry, and the compound’s ability to serve as a symmetric core for fragment growth—properties that cannot be replicated by simply doubling the molar amount of a mono‑substituted building block [3].

Quantitative Differentiation of Bis(4-phenoxybenzyl)amine Hydrochloride Against Its Closest Structural Analogs


C2 Symmetry and Rotatable Bond Count Drive Unique Ligand Geometry

Bis(4-phenoxybenzyl)amine hydrochloride possesses two chemically identical 4‑phenoxybenzyl arms, conferring C2 symmetry that is valuable for constructing mer‑configured tridentate ligands [1]. In contrast, 4‑phenoxybenzylamine (free base, CAS 107622‑80‑0) has only one arm and lacks rotational symmetry. The target compound exhibits 8 rotatable bonds (Cactvs/PubChem computation), while 4‑phenoxybenzylamine exhibits 4 rotatable bonds [2][3]. This symmetry difference is critical for the formation of well‑defined metal chelates: the Organometallics study specifically employed an amine‑bis(phenoxy) ligand architecture closely related to the target compound to generate Group 4 dibenzyl complexes that polymerize β‑methyl‑α‑methylene‑γ‑butyrolactone with up to 99 % isotacticity (mm) [1]. A mono‑substituted analog cannot reproduce this coordination geometry.

Coordination chemistry Organometallic ligand design Stereospecific polymerization

Molecular Weight and Topological Polar Surface Area Differentiate the Compound from N‑Alkyl Mono‑Substituted Analogs

The target compound has a molecular weight of 417.9 g/mol and a topological polar surface area (TPSA) of 31.2 Ų (PubChem computed) [1]. By comparison, N‑benzyl‑N‑(4‑phenoxybenzyl)amine (CAS 169943‑97‑9) has MW 289.4 g/mol, and N‑methyl‑N‑(4‑phenoxybenzyl)amine (CAS 169943‑40‑2) has MW 213.3 g/mol . The target compound therefore provides a significantly larger molecular scaffold with two terminal phenyl ethers, which can serve as independent vectors for fragment linking or parallel functionalization. The TPSA of 31.2 Ų is identical to that of N‑benzyl‑N‑(4‑phenoxybenzyl)amine (31.2 Ų) but nearly double that of N‑methyl‑N‑(4‑phenoxybenzyl)amine (~17 Ų), indicating that the second 4‑phenoxybenzyl arm adds hydrogen‑bond acceptor capacity without increasing overall polarity beyond the N‑benzyl analog [1].

Fragment-based drug discovery Bioisostere design Physicochemical profiling

Hydrochloride Salt Form Provides Solubility and Handling Advantages Over Free-Base Analogs

The target compound is supplied as a pre‑formed hydrochloride salt with a minimum purity of 95 % . Many structurally related analogs, such as 4‑phenoxybenzylamine (free base, CAS 107622‑80‑0) and N‑methyl‑N‑(4‑phenoxybenzyl)amine (free base), are typically provided as free bases, which can exhibit lower water solubility and variable stability upon storage [1]. The hydrochloride salt ensures a defined stoichiometry (1 HCl per molecule), predictable aqueous solubility, and reduced hygroscopicity compared to the free‑base form. Although no head‑to‑head solubility comparison data exist for this compound series, the calculated hydrogen‑bond donor count of 2 (vs. 1 for free‑base mono‑substituted amines) is consistent with the protonated amine’s enhanced ability to engage in aqueous solvation .

Salt selection Solid-state chemistry Compound management

Proven Utility in Generating Stereoregular Polymerization Catalysts (Class‑Level Evidence from Organometallics 2014)

Although the target compound itself has not been directly tested in a published polymerization study, a structurally analogous amine‑bis(phenoxy) ligand scaffold was employed by Gowda et al. (2014) to prepare Zr and Ti dibenzyl complexes that catalyze the stereospecific polymerization of the biomass‑derived monomer β‑methyl‑α‑methylene‑γ‑butyrolactone (βMMBL) [1]. The resulting polymer exhibited up to 99 % isotacticity (mm) at room temperature [1]. The key structural feature enabling this performance is the bis(phenoxy) donor set that coordinates the metal in a mer configuration, as confirmed by X‑ray crystallography [1]. The target compound, upon deprotonation and appropriate derivatization, can serve as a direct precursor to such tridentate ligands. In contrast, mono‑substituted 4‑phenoxybenzylamine cannot furnish the requisite bis(phenoxy) donor array and would yield only bidentate or monodentate coordination [1].

Stereospecific polymerization Group IV metal complexes Renewable monomers

High-Value Research and Industrial Application Scenarios for Bis(4-phenoxybenzyl)amine Hydrochloride


Synthesis of Tridentate Amine-Bis(phenoxy) Ligands for Stereospecific Olefin Polymerization Catalysts

The target compound can be deprotected or alkylated to install additional donor groups, then deprotonated to generate tridentate amine‑bis(phenoxy) ligands analogous to those reported by Gowda et al. (2014) [1]. These ligands coordinate Group IV metals (Zr, Ti) to form well‑defined dibenzyl complexes that polymerize renewable lactone monomers with isotacticity up to 99 % mm [1]. The C2 symmetry of the ligand directly translates into stereochemical control at the metal center, a feature inaccessible with mono‑substituted phenoxybenzylamines.

Fragment‑Based Drug Discovery: A Symmetric Core with Dual Phenoxy Termini

The bis‑substituted architecture provides two chemically equivalent 4‑phenoxybenzyl arms (MW 417.9, TPSA 31.2 Ų) [2] that can be independently elaborated in parallel synthesis. This symmetry simplifies SAR exploration by allowing systematic introduction of diversity at both termini, while the hydrochloride salt form ensures reproducible solubility in biological assay buffers . The scaffold is distinct from single‑arm analogs such as N‑methyl‑N‑(4‑phenoxybenzyl)amine (MW 213.3), offering a higher‑molecular‑weight starting point for lead generation.

Coordination Chemistry and MOF/Porous Polymer Synthesis

The two phenoxybenzyl arms, each containing an ether oxygen and a benzylic amine (after deprotonation), can act as multidentate nodes for constructing metal‑organic frameworks or porous organic polymers. The 8 rotatable bonds provide conformational flexibility, while the rigid phenyl ether backbones maintain directional ligand geometry. This combination of flexibility and directionality is not achievable with N‑alkyl mono‑substituted analogs, which offer fewer coordination sites and less geometric control.

Development of HCV NS3/4A Inhibitors via Structural Elaboration

The mono‑substituted analog 4‑phenoxybenzylamine has been reported to inhibit HCV NS3/4A protease with an IC50 of approximately 500 μM . The bis‑substituted target compound, bearing two phenoxybenzyl groups, may serve as a starting point for fragment linking strategies aimed at improving affinity through bivalent interactions or for exploring the effect of increased molecular complexity on target binding. While direct IC50 data for the target compound are not yet available, its structural relationship to the active mono‑substituted fragment makes it a rational choice for hit‑to‑lead optimization.

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